molecular formula C9H21NO3<br>(CH3CHOHCH2)3N<br>C9H21NO3 B086542 Triisopropanolamine CAS No. 122-20-3

Triisopropanolamine

Cat. No.: B086542
CAS No.: 122-20-3
M. Wt: 191.27 g/mol
InChI Key: SLINHMUFWFWBMU-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Triisopropanolamine (TIPA) is a tertiary alkanolamine that primarily targets cement and aluminum alloy. In the cement industry, TIPA acts on the hydration process of cement, accelerating it and thereby improving the mechanical properties of the mortar and concrete . In the case of aluminum alloy, TIPA acts as an inhibitor, preventing corrosion in a 3% NaCl solution .

Mode of Action

In cement, TIPA promotes the condensation of cement paste, shortens the initial and final setting time, and accelerates the strength development of specimens . It also increases the compressive strength of the cement-fly ash system by accelerating the hydration of both compounds . In aluminum alloy, TIPA interacts with the surface of the alloy, forming a protective layer that inhibits corrosion .

Biochemical Pathways

TIPA affects the hydration reaction pathway in cement. It shortens the nucleation and crystal growth stage, significantly increasing the hydration degree . This promotes the cement hydration reaction, increasing the hydration reaction rates in phase boundary reaction and diffusion reaction phases .

Result of Action

The action of TIPA results in improved mechanical properties of cement-based materials and protection of aluminum alloy from corrosion. In cement, it increases the compressive strength and accelerates strength development . In aluminum alloy, it prevents corrosion, thereby prolonging the lifespan of the alloy .

Action Environment

The efficacy and stability of TIPA can be influenced by environmental factors such as temperature and pH. For instance, the study on cement showed that TIPA promoted the hydration reaction of cement at a low temperature of 5°C . Furthermore, TIPA’s effectiveness as a corrosion inhibitor for aluminum alloy was demonstrated in a 3% NaCl solution , indicating that its performance can vary depending on the chemical environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triisopropanolamine is synthesized through the reaction of isopropanolamine with acetone in the presence of sodium hydroxide. The process involves the following steps :

    Mixing: Isopropanolamine and acetone are added to a reaction kettle and mixed thoroughly.

    pH Adjustment: Sodium hydroxide solution is slowly added to adjust the pH to the desired range.

    Reaction: The mixture is stirred at a controlled temperature until the reaction is complete.

    Separation: The resulting solid precipitate is separated from the liquid using a centrifuge.

    Distillation: The liquid fraction is distilled to remove unreacted raw materials and impurities, yielding crude this compound.

    Refining: The crude product undergoes dehydration and impurity removal to obtain the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The process involves precise control of raw material ratios, reaction temperature, and pH to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Triisopropanolamine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Acids: Reacts with acids to form salts.

    Oxidizing Agents: Used in oxidation reactions.

    Halogenated Organics and Peroxides: Participate in substitution reactions.

Major Products

    Salts: Formed from neutralization reactions.

    Oxides: Result from oxidation reactions.

    Substituted Compounds: Produced from substitution reactions.

Scientific Research Applications

Triisopropanolamine has diverse applications in scientific research and industry :

    Chemistry: Used as a grinding aid in cement production to reduce agglomeration and improve particle distribution.

    Biology: Acts as a corrosion inhibitor and antistat agent for polymers.

    Medicine: Employed in the formulation of certain pharmaceuticals.

    Industry: Utilized in lubricants, detergents, preservatives, antioxidants, and as a dispersing agent for paints and pigments.

Comparison with Similar Compounds

Similar Compounds

  • 1-Amino-2-propanol
  • Diisopropanolamine

Comparison

Triisopropanolamine is unique due to its tertiary amine structure, which imparts distinct properties compared to similar compounds like 1-amino-2-propanol and diisopropanolamine . Its ability to act as a grinding aid, corrosion inhibitor, and neutralizing agent sets it apart in various applications.

Properties

IUPAC Name

1-[bis(2-hydroxypropyl)amino]propan-2-ol
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InChI

InChI=1S/C9H21NO3/c1-7(11)4-10(5-8(2)12)6-9(3)13/h7-9,11-13H,4-6H2,1-3H3
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InChI Key

SLINHMUFWFWBMU-UHFFFAOYSA-N
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Canonical SMILES

CC(CN(CC(C)O)CC(C)O)O
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Molecular Formula

C9H21NO3, Array
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Related CAS

58901-12-5 (hydrochloride), 67952-34-5 (citrate), 221281-21-6 (dimethylolpropionate salt/solvate)
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DSSTOX Substance ID

DTXSID5021415
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Molecular Weight

191.27 g/mol
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Physical Description

Triisopropanolamine is a white solid with slight odor of ammonia. Denser than water., Liquid; Pellets or Large Crystals, Liquid, White hygroscopic solid; [ICSC] Mild ammoniacal odor; [CAMEO] White waxy solid; [MSDSonline], WHITE HYGROSCOPIC CRYSTALS.
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Boiling Point

581 °F at 760 mmHg (NTP, 1992), 306 °C, 305 °C
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Flash Point

320 °F (NTP, 1992), 320 °F (160 °C) (Open cup), 160 °C o.c.
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Solubility

Soluble (NTP, 1992), Soluble in ethanol; slightly soluble in chloroform, Soluble in oxygenated and aromatic solvents, Solubility at 25 °C, g/100g: acetone, 450; methanol, >500; ethanol, 365; water, >500, In water, >1000 g/L at 25 °C, Solubility in water, g/100ml at 20 °C: 83 (good)
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Density

1.02 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.0 at 20 °C/4 °C, Density: 0.99 kg/L at 25 °C, 1.0 g/cm³
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Vapor Density

Relative vapor density (air = 1): 6.6
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Vapor Pressure

less than 0.01 mmHg at 68 °F (NTP, 1992), 0.0000186 [mmHg], 9.75X10-6 mm Hg at 25 °C, Vapor pressure at 20 °C: negligible
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Color/Form

Crystalline, white solid, Solid at 25 °C

CAS No.

122-20-3
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Melting Point

113 °F (NTP, 1992), 45 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

ANone: TIPA acts as a grinding aid in cement production. It improves grinding efficiency by reducing surface free energy and preventing particle agglomeration, ultimately leading to a finer cement powder with improved particle size distribution. [] This results in faster hydration rates, increased hydration products, and a denser microstructure, contributing to enhanced cement strength. [, , ]

ANone: * Molecular formula: C9H21NO3* Molecular weight: 191.27 g/mol* Spectroscopic data: While the provided research doesn't delve into specific spectroscopic details, key techniques like NMR (Nuclear Magnetic Resonance) and FTIR (Fourier-transform infrared spectroscopy) can be employed to characterize the structure and identify functional groups within the TIPA molecule.

ANone: Immersion corrosion tests show that TIPA, blended with monoethanolamine (MEA) for CO2 absorption, exhibits low corrosivity towards stainless steel 304. Even in the presence of dissolved CO2, no significant corrosion was observed after prolonged exposure at elevated temperatures. [] This makes TIPA a promising candidate for use in CO2 capture systems constructed with stainless steel components.

ANone: Yes, TIPA can act as a ligand in various catalytic applications. For example, zirconium complexes with chiral TIPA ligands have demonstrated effectiveness in enantioselective ring-opening reactions of epoxides. [] The C3-symmetric structure of TIPA allows for the creation of chiral environments, leading to the preferential formation of one enantiomer over another, a crucial aspect in pharmaceutical and fine chemical synthesis.

ANone: TIPA significantly increases the rate of electroless copper plating compared to other ligands like EDTA. This effect is attributed to the strong adsorption of Cu(II)-TIPA complexes onto the plating surface, facilitated by the favorable adsorption equilibrium constants associated with TIPA. []

ANone: Yes, theoretical calculations have been employed to understand how TIPA inhibits aluminum corrosion. Results suggest that TIPA spontaneously adsorbs onto the aluminum surface, forming stable complexes through its hydroxyl groups, thereby creating a protective barrier against corrosive agents. [] These studies provide valuable insights into the molecular-level interactions responsible for TIPA’s effectiveness as a corrosion inhibitor.

ANone: While the provided research does not specify formulation strategies for TIPA, its use in various applications, such as cement grinding aids [, , , ] and drawing liquids for stainless steel, [] implies its compatibility with different formulations. Research into specific formulations for enhancing stability and solubility could further broaden its applications.

ANone: Studies have assessed the acute toxicity of picloram and its salts, including the triisopropanolamine salt. Results show that rainbow trout are particularly sensitive to picloram. [] While environmental concentrations after typical application are significantly lower than acute toxicity levels, monitoring for potential long-term ecological impacts remains important.

ANone: Research on a forest podzol showed minimal lateral loss of picloram, even after rainfall events shortly after application. [] This suggests a tendency for picloram to bind to soil, potentially impacting its degradation rate and long-term persistence in the environment.

ANone: Yes, several alternatives to TIPA exist, including triethanolamine (TEA), diethylenetriamine (DEA), aminoethyl ethanolamine (AE), and polyvinyl alcohol ammonium phosphate (PAAP). [] Research comparing their efficacy, cost-effectiveness, and environmental impact is crucial for selecting the most suitable grinding aid for specific applications.

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